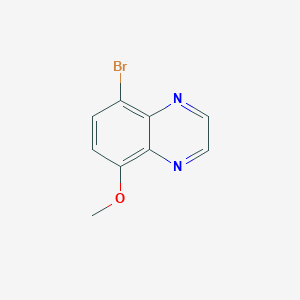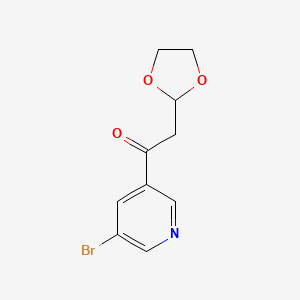
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone
Vue d'ensemble
Description
Synthesis Analysis
This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, its stereochemistry (if applicable), and possibly its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, etc.Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Process : The compound has been synthesized through a two-step reaction involving Magnesium halide exchange and nucleophilic substitution, using readily available reagents and mild reaction conditions, achieving an 81% yield. This synthesis approach is significant for its straightforward procedures and mild conditions (Jin, 2015).
Structural Analysis : The crystal structure of related compounds demonstrates the presence of two distorted ring fragments, connected by a C-N single bond, confirming the betaine nature of such molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
Biological Applications
Immunosuppressive and Immunostimulatory Effects : Certain derivatives have shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Compounds with these properties are promising for potential applications in treating immune-related conditions (Abdel‐Aziz et al., 2011).
Antiangiogenic and Antitumor Activities : Some analogues of this compound have demonstrated antiangiogenic effects and tumor growth inhibition in vivo, specifically against mouse Ehrlich ascites tumor, suggesting their potential in cancer therapy (Chandru et al., 2008).
Antimicrobial Activity : Synthesized derivatives of the compound have exhibited significant antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Photophysical and Catalytic Properties
Photophysical Properties : Studies have revealed that derivatives of this compound exhibit diverse photoreactions, including excited-state intramolecular and intermolecular proton transfer, highlighting their potential in photophysical studies (Vetokhina et al., 2012).
Catalytic Behavior : The compound has been used in the synthesis of ligands for iron and cobalt dichloride complexes, showing good catalytic activities for ethylene reactivity, indicating potential in catalysis and material science applications (Sun et al., 2007).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, environmental impact, etc.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound, based on its properties and behavior.
Propriétés
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-7(5-12-6-8)9(13)4-10-14-1-2-15-10/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPRAXNWFKLPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)
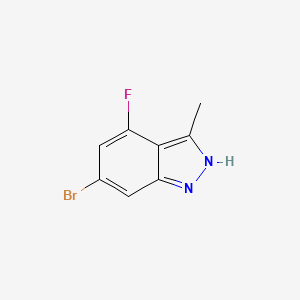
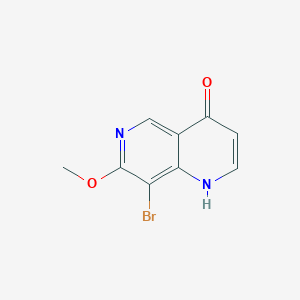
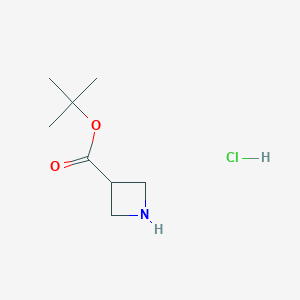
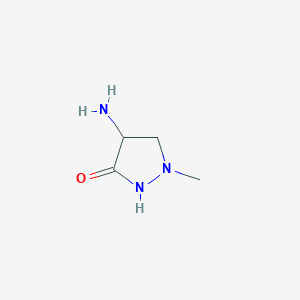

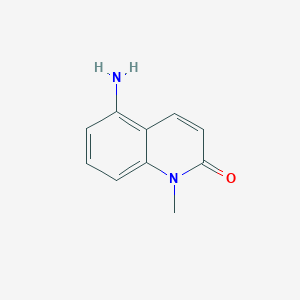
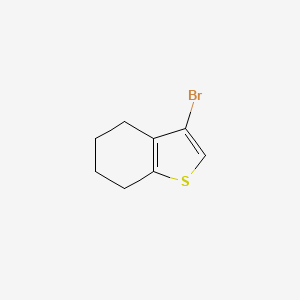
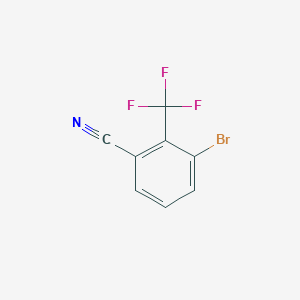
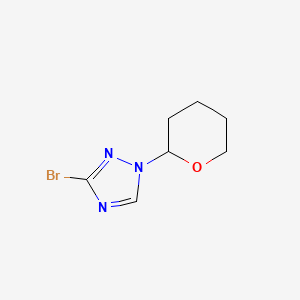
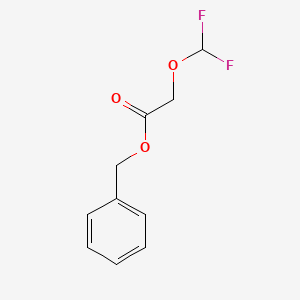
![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)
